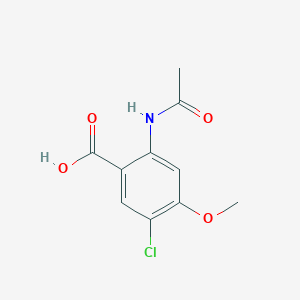
2-Acetamido-5-chloro-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-5-chloro-4-methoxybenzoic acid is an organic compound with the molecular formula C10H10ClNO4 It is a derivative of benzoic acid, featuring an acetamido group, a chlorine atom, and a methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-5-chloro-4-methoxybenzoic acid typically involves the acylation of 5-chloro-2-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-Acetamido-5-chloro-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The acetamido group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Acetamido-5-hydroxy-4-methoxybenzoic acid.
Reduction: 2-Amino-5-chloro-4-methoxybenzoic acid.
Substitution: 2-Acetamido-5-(substituted)-4-methoxybenzoic acid.
科学研究应用
2-Acetamido-5-chloro-4-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various chemical processes.
作用机制
The mechanism of action of 2-Acetamido-5-chloro-4-methoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, while the chlorine and methoxy groups can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
2-Acetamido-5-chloro-4-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Amino-5-chloro-4-methoxybenzoic acid: Similar structure but with an amino group instead of an acetamido group.
5-Chloro-2-methoxybenzoic acid: Lacks the acetamido group.
Uniqueness
2-Acetamido-5-chloro-4-methoxybenzoic acid is unique due to the presence of both the acetamido and methoxy groups, which confer specific chemical and biological properties. The combination of these functional groups allows for unique interactions with molecular targets, making it a valuable compound for various applications.
生物活性
2-Acetamido-5-chloro-4-methoxybenzoic acid (commonly referred to as ACMB) is a compound of interest due to its potential therapeutic applications, particularly in analgesic and anti-inflammatory contexts. This article explores the biological activity of ACMB, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
ACMB is characterized by the following chemical structure:
- Molecular Formula : C10H10ClNO4
- Molecular Weight : 245.64 g/mol
Analgesic Properties
Research indicates that ACMB exhibits significant analgesic activity. In various experimental models, it has demonstrated efficacy comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
- Mechanism of Action : ACMB appears to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In silico docking studies suggest a high binding affinity for COX-2, indicating potential for selective inhibition without the gastrointestinal side effects commonly associated with non-selective NSAIDs .
Anti-inflammatory Effects
ACMB also shows promising anti-inflammatory properties. In studies involving carrageenan-induced paw edema in animal models, ACMB significantly reduced inflammation levels, suggesting its utility in managing inflammatory conditions .
In Vitro and In Vivo Studies
- In Vitro Studies : Cell-based assays have demonstrated that ACMB can reduce the production of pro-inflammatory cytokines in macrophages, highlighting its immunomodulatory effects.
- In Vivo Studies : Animal models treated with ACMB exhibited reduced pain responses in hot plate tests and formalin tests, indicating both central and peripheral analgesic effects .
Case Studies
A notable case study involved a comparative analysis of ACMB and acetaminophen in a controlled setting. The study showed that ACMB had a lower effective dose for achieving similar analgesic outcomes compared to acetaminophen, suggesting higher potency .
Data Tables
The following table summarizes key findings from various studies on the biological activity of ACMB:
属性
CAS 编号 |
62492-44-8 |
|---|---|
分子式 |
C10H10ClNO4 |
分子量 |
243.64 g/mol |
IUPAC 名称 |
2-acetamido-5-chloro-4-methoxybenzoic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-5(13)12-8-4-9(16-2)7(11)3-6(8)10(14)15/h3-4H,1-2H3,(H,12,13)(H,14,15) |
InChI 键 |
ZGTNWBIPVUMEGA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















